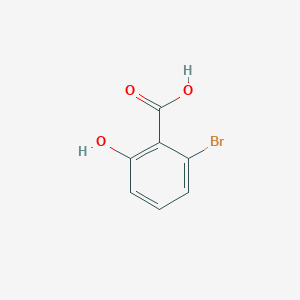

2-Bromo-6-hydroxybenzoic acid

Beschreibung

Key Identifiers:

| Property | Value |

|---|---|

| CAS Registry Number | 38876-70-9 |

| SMILES | OC(C1=C(C=CC=C1Br)O)=O |

| InChI Key | LSIRNJUVADUUAN-UHFFFAOYSA-N |

| Synonyms | 6-Bromosalicylic acid, 3-Bromo-2-carboxyphenol |

The planar structure features intramolecular hydrogen bonding between the hydroxyl (-OH) and carboxylic acid (-COOH) groups, influencing its crystallinity and solubility in polar solvents like ethanol and acetone.

Historical Context and Discovery

While salicylic acid derivatives have been studied since the 19th century, this compound emerged more recently as a synthetic intermediate in pharmaceutical and agrochemical research. Its development aligns with advancements in electrophilic aromatic substitution and halogenation techniques, particularly the use of brominating agents like N-bromosuccinimide (NBS). Early synthetic routes involved direct bromination of salicylic acid derivatives under controlled conditions, though modern protocols emphasize regioselective methods to avoid polybromination.

The compound’s first documented synthesis likely originated in the late 20th century, coinciding with the rise of brominated aromatic acids in cross-coupling reactions. Unlike naturally occurring salicylates (e.g., salicin from willow bark), this compound is exclusively laboratory-synthesized, reflecting its role in targeted organic synthesis.

Significance in Organic Chemistry Research

This compound serves as a versatile building block in organic synthesis due to its dual functional groups and bromine atom. Key applications include:

Table 1: Research Applications

For example, in HIV integrase inhibitor research, brominated salicylic acid derivatives are key scaffolds for optimizing drug potency. The bromine atom also facilitates isotopic labeling for metabolic studies.

Relationship to Salicylic Acid Derivatives

This compound belongs to the salicylic acid family but exhibits distinct properties due to its substitution pattern:

Table 2: Structural and Functional Comparison

| Property | Salicylic Acid | This compound |

|---|---|---|

| Substituents | -OH (position 2) | -Br (position 2), -OH (position 6) |

| Molecular Weight | 138.12 g/mol | 217.02 g/mol |

| Reactivity | Electrophilic substitution | Enhanced electrophilicity due to -Br |

| Applications | Analgesics, anti-inflammatories | Synthetic intermediates, catalysts |

The bromine atom increases electron-withdrawing effects, altering the compound’s acidity (pKa ≈ 2.8 for -COOH) and solubility compared to non-halogenated analogs. Additionally, the meta positioning of -OH and -COOH groups reduces intramolecular hydrogen bonding, affecting its crystallographic packing.

Eigenschaften

IUPAC Name |

2-bromo-6-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO3/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSIRNJUVADUUAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70477745 | |

| Record name | 2-Bromo-6-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38876-70-9 | |

| Record name | 2-Bromo-6-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-6-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Bromination in Concentrated Hydrochloric Acid

Method Description:

Bromination of 3,4-dialkoxybenzoic acid in concentrated hydrochloric acid using bromine leads to highly selective bromination at the 2-position (which corresponds to the 6-position relative to the hydroxy group after hydrolysis). This method avoids bromination at undesired positions and minimizes by-products.-

- Solvent: Concentrated hydrochloric acid (HCl content preferably 30-40%)

- Bromine equivalents: 1.0 to 1.1 equivalents relative to the starting acid

- Temperature: 10 to 35°C (ambient temperature)

- Reaction time: 2 to 10 hours, typically 4 to 8 hours

Outcome:

The reaction proceeds with high regioselectivity and yield, producing 2-bromo-4,5-dialkoxybenzoic acid with minimal by-products, facilitating purification.Subsequent Hydrolysis:

The brominated dialkoxybenzoic acid is then hydrolyzed in the presence of a copper compound (e.g., copper sulfate) and an amine compound to yield the corresponding 2-bromo-6-hydroxybenzoic acid derivative at high purity and yield.

| Step | Conditions | Key Reagents | Outcome |

|---|---|---|---|

| Bromination | Conc. HCl, 10-35°C, 2-10 h | Bromine (1.0-1.1 equiv.) | 2-Bromo-4,5-dialkoxybenzoic acid (high yield, high purity) |

| Hydrolysis | Presence of copper compound & amine | Copper sulfate, amine | This compound (high purity) |

This method is supported by patent literature describing selective bromination and hydrolysis steps leading to high yields and purity of hydroxy-substituted bromo benzoic acids.

Alternative Approach: Bromination of Methoxybenzoic Acid Derivatives

Another approach involves bromination of methoxy-substituted benzoic acids, followed by demethylation to yield hydroxy derivatives.

Bromination Using Halogenated Hydrocarbon Solvents

Method Description:

m-Methoxybenzoic acid is brominated in halogenated hydrocarbon solvents such as dichloromethane, chloroform, or dichloroethane. The reaction utilizes bromination reagents like N-bromosuccinimide (NBS), dibromohydantoin, or bromine, with red phosphorus as an initiator and potassium bromide or potassium bromate as cocatalysts. Sulfuric acid is added to facilitate the reaction.-

- Solvent: Dichloromethane, chloroform, or dichloroethane

- Bromination reagent: NBS, dibromohydantoin, or bromine

- Initiator: Red phosphorus

- Cocatalyst: Potassium bromide or potassium bromate

- Temperature: 25-30°C

- Reaction time: 1 to 24 hours (typically 3 hours)

Procedure:

The reaction mixture is stirred at controlled temperature, monitored by HPLC for completion, then quenched in ice water. The organic solvent is recovered under reduced pressure, and the product is purified by recrystallization from alcohols such as methanol or ethanol.Yield and Purity:

Yields range from approximately 92.7% to 93.6%, with product purity exceeding 99%, indicating an efficient and clean bromination process.

| Solvent | Brominating Agent | Initiator | Cocatalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Chloroform | N-Bromosuccinimide | Red phosphorus | Potassium bromate | 92.7 | 99.2 |

| Dichloromethane | Dibromohydantoin | Red phosphorus | Potassium bromate | 93.6 | 99.4 |

| Dichloroethane | Dibromohydantoin | Red phosphorus | Potassium bromide | 92.8 | 99.5 |

- Notes:

This brominated methoxybenzoic acid can be further converted to the hydroxy derivative by demethylation, providing a route to this compound.

Comparative Analysis of Preparation Methods

| Aspect | Bromination in Conc. HCl (Dialkoxybenzoic Acid) | Bromination in Halogenated Solvent (Methoxybenzoic Acid) |

|---|---|---|

| Starting Material | 3,4-Dialkoxybenzoic acid | m-Methoxybenzoic acid |

| Solvent | Concentrated hydrochloric acid | Dichloromethane, chloroform, dichloroethane |

| Brominating Agent | Bromine | N-Bromosuccinimide, dibromohydantoin, bromine |

| Reaction Temperature | 10-35°C | 25-30°C |

| Reaction Time | 2-10 hours | 1-24 hours (typically 3 hours) |

| Selectivity | High (bromination at 6-position) | High (bromination at 2-position) |

| Yield | High (exact yield not specified, but high purity) | ~92-94% |

| Purity | High | >99% |

| Post-Reaction Processing | Hydrolysis with copper compound and amine | Quenching, solvent recovery, recrystallization |

| Advantages | High regioselectivity, minimal by-products | High yield, high purity, well-established procedure |

Summary of Research Findings

Selective bromination at the 2-position (equivalent to 6-position relative to hydroxy group) is efficiently achieved using bromine in concentrated hydrochloric acid on dialkoxybenzoic acid derivatives, followed by hydrolysis to yield this compound with high purity.

Bromination of methoxybenzoic acid derivatives in halogenated solvents with initiators and cocatalysts provides an alternative route to brominated intermediates, which can be demethylated to the hydroxy compound. This method offers high yields (~93%) and purity (>99%).

Both methods require careful control of reaction conditions (temperature, equivalents of bromine, reaction time) to maximize selectivity and yield.

The use of copper compounds in hydrolysis steps enhances the conversion of brominated dialkoxybenzoic acids to hydroxy derivatives with high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Bromo-6-hydroxybenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

- Substitution reactions yield various substituted benzoic acids.

- Oxidation reactions produce quinones or other oxidized compounds.

- Reduction reactions yield alcohols or aldehydes depending on the reaction conditions .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

2-Bromo-6-hydroxybenzoic acid has a molecular formula of and is characterized by the presence of a bromine atom at the 2-position and a hydroxyl group at the 6-position of the benzoic acid structure. Its unique functional groups enable diverse chemical reactivity, making it a valuable building block in organic synthesis.

Organic Synthesis

This compound is widely utilized as a precursor in organic synthesis. It serves as an intermediate for the preparation of more complex molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for various transformations, such as nucleophilic substitutions and coupling reactions.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Products |

|---|---|---|

| Nucleophilic Substitution | Bromine can be replaced by nucleophiles (e.g., amines) | Amine derivatives |

| Coupling Reactions | Participates in Suzuki-Miyaura reactions | Biaryl compounds |

| Esterification | Reacts with alcohols to form esters | Esters |

Recent studies have highlighted the potential biological activities of this compound, particularly its antimicrobial and anticancer properties.

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial effects against various bacterial strains. It may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival .

- Anticancer Activity : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, such as breast cancer and osteosarcoma cells. The proposed mechanism involves the activation of intrinsic apoptotic pathways, leading to cell cycle arrest and subsequent cell death .

Medicinal Chemistry

The compound is explored for its potential therapeutic properties, particularly in drug development. Its structure allows for modifications that can enhance its biological activity, making it a candidate for further exploration in medicinal chemistry .

Total Synthesis of Bioactive Compounds

A notable case study involves the use of this compound in the total synthesis of bioactive compounds such as Elmonin and Pratenone A. The compound was employed in Mitsunobu esterification reactions to create key intermediates necessary for these syntheses .

Antimicrobial Studies

In a study assessing antimicrobial efficacy, this compound was tested against several bacterial strains. Results indicated that it significantly inhibited growth, suggesting its potential as a lead compound for developing new antimicrobial agents .

Wirkmechanismus

The mechanism of action of 2-Bromo-6-hydroxybenzoic acid involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

2-Hydroxybenzoic Acid (Salicylic Acid): Lacks the bromine atom, commonly used in pharmaceuticals.

4-Bromo-2-hydroxybenzoic Acid: Similar structure but with bromine at a different position.

2-Chloro-6-hydroxybenzoic Acid: Chlorine atom instead of bromine, used in different chemical applications.

Uniqueness: 2-Bromo-6-hydroxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and hydroxyl groups allows for versatile chemical modifications and interactions with biological targets .

Biologische Aktivität

2-Bromo-6-hydroxybenzoic acid (C7H5BrO3) is an organic compound that has garnered interest due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, supported by research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound features a bromine atom at the 2-position and a hydroxyl group at the 6-position of a benzoic acid framework. The presence of these functional groups contributes to its reactivity and biological properties. The molecular structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The hydroxyl group can form hydrogen bonds with proteins and enzymes, while the bromine atom can engage in halogen bonding. These interactions may modulate enzyme activities and influence receptor functions, leading to various biological effects such as antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that hydroxybenzoic acids, including derivatives like this compound, exhibit significant antimicrobial properties. In studies assessing the antimicrobial efficacy against various pathogens, it was noted that these compounds could inhibit the growth of bacteria such as Escherichia coli, Staphylococcus aureus, and fungi like Candida albicans.

Table 1: Antimicrobial Activity of Hydroxybenzoic Acids

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 50 μg/mL | |

| S. aureus | 25 μg/mL | |

| C. albicans | 30 μg/mL |

Cytotoxicity

The cytotoxic effects of this compound were evaluated in human cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). Preliminary results suggest that this compound may possess cytotoxic properties, although further studies are needed to establish dose-response relationships and specific mechanisms of action .

Table 2: Cytotoxicity Evaluation

Case Studies

Q & A

What are the optimal synthetic routes for 2-Bromo-6-hydroxybenzoic acid, considering regioselectivity and yield?

Level: Basic

Methodological Answer:

The synthesis of this compound typically involves regioselective bromination of a hydroxybenzoic acid precursor. A common approach starts with salicylic acid (2-hydroxybenzoic acid), where bromination can be directed using catalysts like FeBr₃ or HBr under controlled temperatures (0–5°C). However, achieving selectivity for the 2- and 6-positions requires careful optimization. For example, electrophilic aromatic substitution (EAS) with bromine in acetic acid at low temperatures may favor para/ortho-directing effects of the hydroxyl and carboxylic acid groups. Post-reaction purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the desired product. Contamination by dibrominated byproducts can arise if stoichiometry or reaction time is not tightly controlled .

How can researchers address discrepancies in reported reaction conditions for bromination of hydroxybenzoic acid derivatives?

Level: Advanced

Methodological Answer:

Discrepancies in bromination conditions (e.g., yields, byproducts) often stem from differences in solvent polarity, catalyst choice, or temperature. For instance, using H₂SO₄ as a solvent/catalyst may enhance electrophilic bromine generation but risks sulfonation side reactions. Comparative studies suggest FeBr₃ in dichloromethane at −10°C improves regioselectivity for this compound by stabilizing intermediates. Researchers should systematically vary parameters (solvent, catalyst, Br₂ equivalents) and employ real-time monitoring (TLC, HPLC) to track reaction progress. Conflicting data in literature may also arise from differences in starting material purity; pre-purification of salicylic acid via sublimation can mitigate this .

What spectroscopic techniques are most effective for characterizing this compound and verifying its purity?

Level: Basic

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : The hydroxyl proton (δ 10–12 ppm) and bromine’s deshielding effect on adjacent carbons help confirm substitution patterns. Aromatic protons in the 6-position appear as doublets due to coupling with the bromine atom .

- FT-IR : Strong O-H stretches (2500–3300 cm⁻¹) and C=O bands (1680–1700 cm⁻¹) validate the carboxylic acid group. Absence of peaks at 1540 cm⁻¹ (C-Br in aliphatic positions) confirms aromatic bromination .

- Mass Spectrometry (EI-MS) : Molecular ion peaks at m/z 215 (C₇H₅BrO₃) and fragment ions (e.g., loss of COOH, m/z 157) corroborate the structure. Purity can be assessed via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

What are the common degradation pathways of this compound under varying pH and temperature conditions?

Level: Advanced

Methodological Answer:

Degradation studies reveal two primary pathways:

- Hydrolytic Debromination : In alkaline conditions (pH > 10), the bromine atom may hydrolyze to form 6-hydroxybenzoic acid, especially at elevated temperatures (>60°C). This is accelerated in polar protic solvents like methanol .

- Decarboxylation : Under acidic, high-temperature conditions (e.g., H₂SO₄, 100°C), loss of CO₂ yields 3-bromophenol. Stabilizing the compound requires storage in inert atmospheres (N₂) at 4°C, away from light. Accelerated stability testing (40°C/75% RH) over 4 weeks can model long-term degradation .

How does the presence of bromine at the 2-position influence the reactivity of 6-hydroxybenzoic acid in nucleophilic substitution reactions?

Level: Advanced

Methodological Answer:

The electron-withdrawing bromine at C2 enhances the electrophilicity of the aromatic ring, facilitating nucleophilic aromatic substitution (NAS) at the 6-position. For example, reaction with amines (e.g., aniline) in DMF at 120°C replaces the hydroxyl group with an amino moiety, forming 2-bromo-6-aminobenzoic acid. However, steric hindrance from the carboxylic acid group can reduce reactivity, necessitating bulky base additives (e.g., DBU) to deprotonate the hydroxyl group and activate the site. Competing elimination pathways (e.g., HBr loss) are minimized by using polar aprotic solvents and slow reagent addition .

What strategies mitigate byproduct formation during the synthesis of this compound?

Level: Advanced

Methodological Answer:

Byproducts like 2,6-dibromobenzoic acid arise from excess Br₂ or prolonged reaction times. Strategies include:

- Stoichiometric Control : Limiting Br₂ to 1.05 equivalents and quenching with NaHSO₃ post-reaction.

- Low-Temperature Bromination : Conducting reactions at −15°C in CH₂Cl₂ slows dibromination kinetics.

- Protective Group Chemistry : Temporarily esterifying the carboxylic acid (e.g., methyl ester) reduces electron-withdrawing effects, directing bromine to the 6-position. Subsequent hydrolysis restores the acid group .

How can computational chemistry predict reaction outcomes for this compound derivatives?

Level: Advanced

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and regioselectivity. For example, Fukui indices identify nucleophilic/electrophilic sites, predicting substitution patterns. Molecular dynamics simulations (Amber force field) assess solvent effects on reaction pathways. These tools guide experimental design, reducing trial-and-error in optimizing catalysts or solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.